Glucaric acid

Catalog No.
S565586
CAS No.
87-73-0
M.F
C6H10O8
M. Wt
210.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glucaric acid

CAS Number

87-73-0

Product Name

Glucaric acid

IUPAC Name

(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid

Molecular Formula

C6H10O8

Molecular Weight

210.14 g/mol

InChI

InChI=1S/C6H10O8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h1-4,7-10H,(H,11,12)(H,13,14)/t1-,2-,3-,4+/m0/s1

InChI Key

DSLZVSRJTYRBFB-LLEIAEIESA-N

SMILES

C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O

Solubility

912 mg/mL

Synonyms

Acid, Saccharic, Anhydrous Calcium Glucarate, Anhydrous Calcium Saccharate, Calcium Glucarate, Calcium Glucarate, Anhydrous, Calcium Saccharate, Calcium Saccharate Anhydrous, Calcium Saccharate Tetrahydrate, Calcium Saccharate, Anhydrous, D Glucaric Acid, D Saccharic Acid, D-Glucaric Acid, D-Saccharic Acid, Glucarate, Anhydrous Calcium, Glucarate, Calcium, Glucaric Acid, Glucosaccharic Acid, L Gularic Acid, L-Gularic Acid, Levo Gularic Acid, Levo-Gularic Acid, Saccharate Tetrahydrate, Calcium, Saccharate, Anhydrous Calcium, Saccharate, Calcium, Saccharic Acid, Tetrahydrate, Calcium Saccharate, Tetrahydroxyadipic Acid

Canonical SMILES

C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O

Isomeric SMILES

[C@H]([C@@H]([C@@H](C(=O)O)O)O)([C@H](C(=O)O)O)O

Potential Cancer Prevention:

Several studies suggest GA might play a role in preventing cancer. Research indicates it may inhibit the enzyme beta-glucuronidase, which can convert potentially harmful substances in the gut into carcinogens []. Additionally, GA and its derivative, D-saccharic acid-1,4-lactone (DSL), have shown antiproliferative properties in animal models, suggesting they might hinder the uncontrolled growth of cancer cells []. However, further research, particularly human clinical trials, is needed to confirm these findings and understand the mechanisms at play.

Liver Health and Detoxification:

Studies suggest GA might support liver health and detoxification processes. Research using a computational approach indicates GA may influence various pathways involved in liver detoxification, potentially reducing oxidative stress and facilitating the removal of harmful substances from the body []. Additionally, some studies suggest GA might offer hepatoprotective effects, meaning it could protect the liver from damage []. However, more research is required to fully understand these potential benefits and their clinical implications.

Other Potential Applications:

Beyond the aforementioned areas, research is exploring other potential applications of GA. These include:

  • Diabetes management: Some studies suggest GA might improve blood sugar control, but further research is needed to confirm these findings [].
  • Cholesterol reduction: Limited evidence suggests GA might help lower cholesterol levels, but more research is required to validate these claims [].

Glucaric acid, also known as D-glucaric acid or saccharic acid, is an organic compound with the molecular formula C₆H₁₀O₈. It is produced through the oxidation of sugars, particularly glucose, and is characterized by its dicarboxylic acid structure. The compound has garnered attention due to its potential applications in various industries, including pharmaceuticals, food, and cleaning products. Glucaric acid exists in both free acid and salt forms, with the sodium salt being notably used in commercial products like detergents.

The mechanism of action of glucaric acid in biological systems remains unclear. Proposed mechanisms for its potential health benefits include:

  • Modulating hormone metabolism: Glucaric acid might influence the metabolism of certain hormones, such as estrogen, but more research is needed to understand this process [].
  • Binding to toxins and promoting their excretion: Glucaric acid may bind to some toxins in the body, facilitating their removal through urine, but this requires further investigation [].

Current research lacks a definitive explanation of how glucaric acid exerts its effects.

Toxicity

Limited data exists on the toxicity of glucaric acid in humans. Some studies suggest it may be generally safe at low doses, but high doses might cause digestive discomfort []. More research is needed to determine safe consumption levels.

, including:

  • Oxidation: It can be synthesized by oxidizing glucose using nitric acid. This reaction yields glucaric acid along with other byproducts.
  • Esterification: Glucaric acid can react with alcohols to form esters, which are useful in various applications.
  • Formation of Salts: When reacted with bases, glucaric acid forms salts such as sodium glucarate, which are utilized in cleaning products due to their chelating properties .

Glucaric acid exhibits several biological activities:

  • Detoxification: It plays a role in detoxifying harmful substances in the body by facilitating their excretion.
  • Antimicrobial Properties: Some studies suggest that glucaric acid may possess antimicrobial properties, making it a candidate for use in food preservation and health supplements.
  • Cholesterol Regulation: Preliminary research indicates that glucaric acid may help lower cholesterol levels and support cardiovascular health .

Several methods exist for synthesizing glucaric acid:

  • Chemical Oxidation: The most common method involves the oxidation of glucose using nitric acid. This process generates glucaric acid but also produces significant waste .
  • Biocatalytic Methods: Enzymatic oxidation using glucose oxidase offers a greener alternative for producing glucaric acid from glucose under milder conditions .
  • Fermentation: Recent advancements have explored fermentation processes to convert biomass into glucaric acid, emphasizing sustainability and reduced environmental impact .
  • Catalytic Oxidation: This method employs metal catalysts to oxidize glucose efficiently, yielding higher purity glucaric acid while minimizing byproducts .

Glucaric acid has diverse applications across various sectors:

  • Detergents: Its sodium salt is widely used as a chelating agent in dishwasher detergents to enhance cleaning efficiency by binding hard-water ions .
  • Food Industry: Glucaric acid is explored as a food additive for its potential health benefits and preservative qualities.
  • Pharmaceuticals: Its biological activities make it a candidate for use in dietary supplements aimed at detoxification and cholesterol management.
  • Agriculture: Research into its use as a biopesticide or soil conditioner is ongoing due to its natural origin and potential efficacy .

Studies on glucaric acid interactions reveal its ability to chelate metal ions effectively. This property not only enhances its utility in detergents but also suggests potential applications in medicine for delivering metal ions safely within biological systems. Furthermore, research indicates that glucaric acid may interact with various enzymes and metabolic pathways, influencing detoxification processes within the body .

Several compounds share structural or functional similarities with glucaric acid:

CompoundMolecular FormulaUnique Features
Gluconic AcidC₆H₁₂O₇Derived from glucose oxidation; used in food and pharmaceuticals.
Glucuronic AcidC₆H₈O₆Important for drug metabolism; forms conjugates with drugs for excretion.
Lactic AcidC₃H₆O₃Produced during anaerobic respiration; widely used in food preservation.
Citric AcidC₆H₈O₇Key metabolic intermediate; used extensively as a preservative and flavoring agent.

Glucaric acid stands out due to its dual carboxylic nature and specific applications in detoxification and cleaning products, differentiating it from other similar compounds that may not exhibit the same range of biological activities or industrial uses .

Physical Description

Solid

XLogP3

-2.5

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

6

Exact Mass

210.03756727 g/mol

Monoisotopic Mass

210.03756727 g/mol

Heavy Atom Count

14

Melting Point

125.5 °C

UNII

QLZ991V4A2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H228 (100%): Flammable solid [Danger Flammable solids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Flammable

Flammable;Corrosive

Other CAS

25525-21-7
87-73-0

Wikipedia

Saccharic_acid

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Cosmetics -> Hair conditioning

Dates

Modify: 2023-08-15

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